[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester
Description
The compound [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester is a pyrrolidine-based carbamate ester with a benzyl ester group and a 2-hydroxyethyl substituent on the pyrrolidine nitrogen. This structure is characteristic of molecules designed for pharmaceutical applications, particularly as intermediates in drug synthesis or as bioactive agents targeting neurological or enzymatic pathways. The presence of the hydroxyethyl group enhances solubility, while the benzyl ester may improve membrane permeability .
Properties
IUPAC Name |
benzyl N-[[1-(2-hydroxyethyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-17(11-15-7-8-18(12-15)9-10-19)16(20)21-13-14-5-3-2-4-6-14/h2-6,15,19H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYRZGMTUFEJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(C1)CCO)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of N-Methylpyrrolidone (NMP)
A patented route (KR20160141950A) begins with N-methyl-2-pyrrolidone (NMP) , which undergoes phosphorylation with POCl₃ and subsequent condensation with Meldrum’s acid to yield methyl (2)-(1-methyl-2-pyrrolidinylidene)acetate. This intermediate is hydrogenated under 1–10 atm H₂ with 5% Pd/C to saturate the double bond, followed by ester reduction using NaBH₄/LiBH₄ in THF to produce 1-methyl-2-(2-hydroxyethyl)pyrrolidine (Scheme 1).
Critical Parameters:
Direct Functionalization of Pyrrolidine
An alternative method involves alkylating pyrrolidine at the nitrogen with 2-chloroethanol in dichloromethane under basic conditions (K₂CO₃ or Et₃N). This one-step reaction introduces the 2-hydroxyethyl group with >85% efficiency.
Introduction of the Aminomethyl Group
Functionalizing the pyrrolidine ring at the 3-position with an aminomethyl group requires precise regioselectivity:
Gabriel Synthesis
The 3-hydroxymethylpyrrolidine intermediate (from Section 1) is converted to its mesylate derivative using methanesulfonyl chloride. Displacement with sodium azide (NaN₃) in DMF at 80°C forms the azide, which is reduced to the primary amine with LiAlH₄ in THF.
Reaction Conditions:
-
Mesylation: 0°C → room temperature, 2 hours
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Azide displacement: 80°C, 12 hours
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Reduction: 0°C → reflux, 4 hours
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Overall yield: 68%
Reductive Amination
For industrial scalability, 3-formyl-1-(2-hydroxyethyl)pyrrolidine undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol. This bypasses azide handling but requires rigorous pH control (pH 4–5).
Methylation of the Primary Amine
Converting the primary amine to a secondary N-methyl derivative is achieved via two routes:
Eschweiler-Clarke Reaction
Heating the amine with excess formaldehyde and formic acid at 100°C for 8 hours provides the methylated amine in 90% yield. This method avoids hazardous methylating agents but generates CO₂ as a byproduct.
Direct Alkylation
Treatment with methyl iodide in acetonitrile and K₂CO₃ at 60°C for 6 hours achieves quantitative methylation. Excess MeI (2.5 equiv) ensures complete conversion, though purification via column chromatography is necessary.
Carbamate Formation with Benzyl Chloroformate
The final step couples the methylated amine with benzyl chloroformate to form the target carbamate:
Standard Carbamate Coupling
In anhydrous dichloromethane, the amine reacts with 1.1 equiv benzyl chloroformate and Et₃N at 0°C. After 2 hours, the mixture is washed with 1M HCl and brine, yielding the crude product, which is purified via silica gel chromatography (hexane:EtOAc = 3:1).
Optimized Conditions:
Continuous Flow Synthesis
A patent (WO2016132378A2) describes a continuous flow system where the amine and chloroformate are mixed in a microreactor at 25°C with a residence time of 5 minutes. This method reduces side reactions and achieves 95% conversion.
Industrial-Scale Production
Flow Chemistry
Multi-step syntheses are integrated into continuous flow reactors to enhance reproducibility. For example, hydrogenation and reduction steps occur in series with in-line FTIR monitoring, reducing batch-to-batch variability.
Crystallization and Purification
The final product is crystallized from acetone/water (4:1) at −20°C, yielding 98% pure material. Particle size distribution is controlled via anti-solvent addition rates.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC-UV (254 nm) | >99.5% |
| Melting Point | DSC | 112–114°C |
| Stereochemistry | Chiral HPLC | Racemic mixture |
| Molecular Weight | HRMS | 320.18 g/mol (C₁₇H₂₄N₂O₃) |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets, particularly enzymes involved in neurotransmission and metabolic pathways.
Case Study: Anticholinergic Activity
Research has indicated that similar carbamate derivatives exhibit anticholinergic properties, which can be beneficial in treating conditions like overactive bladder and certain neurodegenerative diseases. Studies have shown that modifying the alkyl groups on the carbamate can enhance receptor selectivity and potency.
Neuropharmacology
Due to its structural similarity to known neuroactive compounds, this ester may serve as a lead compound in the development of drugs targeting neurological disorders.
Case Study: Neuroprotective Effects
In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Agricultural Chemistry
Carbamate esters are recognized for their use as pesticides and herbicides. The unique properties of this compound may allow for the development of novel agrochemicals.
Case Study: Insecticidal Activity
Preliminary studies indicate that carbamate derivatives can disrupt insect nervous systems, providing a pathway for developing environmentally friendly pest control agents.
Mechanism of Action
Mechanism: The compound exerts its effects through its reactive ester and carbamate groups, which can interact with biological molecules.
Molecular Targets: Enzymes with esterases or proteases that hydrolyze carbamates.
Pathways: Inhibition of specific enzymatic pathways, leading to altered biochemical processes.
Similar Compounds
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid methyl ester
[1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester: Uniqueness
The presence of the benzyl ester group in [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester enhances its reactivity compared to similar compounds, making it a more versatile reagent in synthetic applications.
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Biological Activity
The compound [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester, also known by its CAS number 1353981-34-6, is a derivative of pyrrolidine that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 258.36 g/mol. The structure features a pyrrolidine ring substituted with a hydroxyl group and a carbamate moiety, which are critical for its biological interactions.
1. Anticancer Properties
Recent studies indicate that compounds with similar structures exhibit anticancer activities. For example, piperidine derivatives have shown cytotoxic effects in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and inhibition of tumor growth through interactions with specific protein binding sites .
| Compound | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| EF24 | Lung, Breast, Ovarian | IKKb inhibition | |
| This compound | Hypopharyngeal | Apoptosis induction |
2. Cholinesterase Inhibition
The compound has potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play significant roles in neurotransmission and are targets for Alzheimer's disease treatment. The inhibition of these enzymes leads to increased levels of acetylcholine in the brain, which can ameliorate cognitive decline associated with Alzheimer's disease .
| Enzyme Inhibited | Effect on Acetylcholine | Implication for Alzheimer's |
|---|---|---|
| AChE | Increased | Potential cognitive enhancement |
| BChE | Increased | Counteracts cholinergic dysfunction |
3. Antimicrobial Activity
Research has indicated that piperidine derivatives can exhibit antimicrobial properties against various pathogens, including strains of Mycobacterium tuberculosis and fungi such as Aspergillus and Candida. These compounds disrupt cellular processes in microbes, demonstrating their potential as therapeutic agents against infections .
Case Studies
- Study on Anticancer Activity : A study demonstrated that a related piperidine derivative exhibited significant cytotoxicity against breast cancer cells compared to standard treatments like bleomycin. The structural modifications enhanced binding affinity to cancer-related proteins .
- Cholinesterase Inhibition Study : Another study highlighted the dual inhibitory action of similar compounds on AChE and BChE, showing promise for treating Alzheimer's disease by improving cholinergic transmission in the brain .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among related compounds include:
- Pyrrolidine vs. Piperidine Rings : Piperidine analogs (e.g., Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester, CAS 1353987-40-2) feature a six-membered ring, which may alter steric effects and binding affinity compared to the five-membered pyrrolidine core .
- Carbamic Acid Substituents : Methyl, ethyl, isopropyl, or cyclopropyl groups on the carbamic acid nitrogen influence steric bulk and electronic properties. For example, the isopropyl derivative ([(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester, CAS 306.4 g/mol) may exhibit enhanced lipophilicity compared to the methyl variant .
- Stereochemistry : R-configuration derivatives (e.g., Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, CAS 122021-01-6) are often prioritized in chiral drug synthesis due to enantioselective biological activity .
Molecular and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
|---|---|---|---|---|
| [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester | C17H26N2O3 | ~306.4 (inferred) | Not explicitly listed | Pyrrolidine, methyl carbamate, benzyl ester |
| Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester | C17H26N2O3 | 306.41 | 1353987-40-2 | Piperidine, ethyl carbamate |
| [(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester | C17H26N2O3 | 306.4 | Not explicitly listed | Isopropyl carbamate, R-configuration |
| (R)-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | C15H22N2O3 | 278.35 | 917357-85-8 | Methyl-amino, carboxylic acid benzyl ester |
Notes:
- Piperidine derivatives (e.g., CAS 1353987-40-2) share identical molecular formulas with pyrrolidine analogs but differ in ring size, impacting conformational flexibility .
- The methyl carbamate group in the target compound may reduce metabolic degradation compared to ethyl or isopropyl variants, as smaller alkyl groups are less prone to hydrolysis .
Research Findings and Implications
- Stereochemical Impact : The R-configuration in Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6) is associated with higher binding affinity in enzyme inhibition assays, suggesting enantiomer-specific optimization is critical .
- Discontinued Analogues: Cyclopropyl and amino-propionyl derivatives () were discontinued, possibly due to stability issues or poor pharmacokinetics, highlighting the importance of substituent selection .
Q & A
Q. What are the common synthetic routes for [1-(2-Hydroxy-ethyl)-pyrrolidin-3-ylmethyl]-methyl-carbamic acid benzyl ester in academic research?
- Methodological Answer : The synthesis typically involves multi-step protection, coupling, and deprotection strategies. For example:
Core Pyrrolidine Synthesis : The pyrrolidine ring is functionalized with hydroxyethyl and methyl groups via nucleophilic substitution or reductive amination.
Benzyl Ester Formation : The carbamic acid group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., DIPEA in dichloromethane) .
Coupling Reactions : Carbodiimide-based reagents like EDCI/HOBt or phosphonium agents (BOP-Cl) are used to couple intermediates. For instance, BOP-Cl achieved 95% yield in similar pyrrolidine ester syntheses .
- Key Reference Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ester Coupling | BOP-Cl, DCM | 95% |
| Deprotection | TBAF, THF | 92% |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and esterification (e.g., benzyl ester protons at ~5.1–5.3 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO requires 316.18 g/mol).
- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What are the key considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (N/Ar) to prevent ester hydrolysis or oxidation of the hydroxyethyl group.
- Waste Disposal : Segregate organic waste containing carbamates and benzyl esters; neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling steps in its synthesis?
- Methodological Answer : Coupling efficiency depends on reagent selection and steric hindrance:
- Phosphonium Reagents (BOP-Cl) : Ideal for bulky substrates (e.g., 92–95% yield in pyrrolidine systems) .
- Carbodiimides (EDCI/HOBt) : Use for less hindered intermediates but may require longer reaction times (e.g., 80–85% yield) .
- Solvent Effects : Dichloromethane minimizes side reactions vs. polar aprotic solvents like DMF.
Q. What strategies resolve stereochemical challenges during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (2S,4R)-configured pyrrolidine precursors with TBS or SEM protecting groups to control stereochemistry .
- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers in carbamate esters .
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives improves enantiomeric excess (ee > 98%) .
Q. How do researchers address discrepancies in reported synthetic yields?
- Methodological Answer : Contradictory yields often arise from:
- Substrate Purity : Impure intermediates reduce coupling efficiency; pre-purify via flash chromatography.
- Catalyst Loading : HATU (vs. EDCI) increases reactivity but may over-activate sensitive groups, lowering yields .
- Moisture Sensitivity : Anhydrous conditions (molecular sieves) improve reproducibility in carbamate formations .
Data Contradiction Analysis
-
Example : EDCI vs. HATU in Amide Coupling
Reagent Yield (Reported) Conditions Reference EDCI/HOBt 85% DCM, RT, 24h HATU/DIPEA 78% DCM, 0°C→RT, 12h - Resolution : HATU’s higher reactivity at lower temperatures reduces side reactions but requires precise stoichiometry.
Stability Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
